molecular formula C17H23N3O3S B2995067 Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate CAS No. 1018148-64-5

Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B2995067
CAS No.: 1018148-64-5
M. Wt: 349.45
InChI Key: WQTGLZTWBKFLAC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate is a structurally complex piperazine derivative featuring a tert-butyl carbamate group at the N1 position and a phenylcarbonyl carbamothioyl moiety at the N4 position. This compound is part of a broader class of piperazine-based molecules extensively studied for their roles in medicinal chemistry, particularly as intermediates in the synthesis of bioactive agents targeting enzymes, receptors, and kinases . The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(benzoylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)15(24)18-14(21)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTGLZTWBKFLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its synthesis, anticorrosive properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with phenyl isocyanates and subsequent carbamothioylation. The general synthetic pathway can be summarized as follows:

  • Preparation of Piperazine Derivative : Reacting tert-butyl 4-piperazinecarboxylic acid with appropriate activating agents.
  • Carbamothioylation : Introducing the carbamothioyl group via reaction with thiophosgene or similar reagents.
  • Final Product Isolation : Purification through crystallization or chromatography.

Anticorrosive Properties

Recent studies have highlighted the anticorrosive properties of related compounds, such as tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate (TBMPCPC). These studies indicate that such compounds can effectively inhibit corrosion in metal substrates, particularly carbon steel, when exposed to aggressive environments like hydrochloric acid (HCl). The inhibition efficiency can reach up to 91.5% at concentrations as low as 25 ppm .

Table 1: Corrosion Inhibition Efficiency of TBMPCPC

Concentration (ppm)Inhibition Efficiency (%)
570
1080
2591.5

The mechanism behind this anticorrosive activity is attributed to the strong adsorption of the compound on the metal surface, facilitated by interactions between the heteroatoms in the compound and the metal substrate .

Case Studies

  • Corrosion Inhibition Study : A study conducted on TBMPCPC demonstrated that its effectiveness as a corrosion inhibitor was significantly influenced by temperature and concentration. Electrochemical tests revealed that higher temperatures increased adsorption rates, thus enhancing inhibition efficiency .
  • Therapeutic Potential Exploration : Research into similar piperazine derivatives indicated their potential for use as enzyme modulators in cancer therapy. The structural similarities suggest that this compound could also exhibit similar properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituent at N4 Position Molecular Weight (g/mol) Key References
This compound Phenylcarbonyl carbamothioyl ~393.5
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33) 4-(3-Nitrophenoxy)butanoyl ~421.4
Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-triazino[4',5':4,5]thieno derivative) Triazino-thieno fused ring system ~439.5
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl ~331.4
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (Compound 9) 4-Trifluoromethylphenyl ~344.3
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate (Compound 4) 2-Oxoindoline-5-sulfonyl ~421.5

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 9 enhances metabolic stability and lipophilicity compared to the carbamothioyl group in the target compound .
  • Steric Effects: Bulky substituents like the triazino-thieno system () may reduce solubility but enhance selectivity for hydrophobic binding pockets .

Key Observations :

  • Catalytic Efficiency : Copper(I)-catalyzed amination () achieves higher yields (92%) compared to traditional amidation methods (68–85%) .
  • Pd-Mediated Coupling : The use of palladium catalysts in enhances compatibility with aryl halides, enabling access to trifluoromethyl derivatives .

Table 3: Stability and Bioactivity Profiles

Compound Stability in SGF* Biological Activity References
This compound Stable Kinase inhibition (IC₅₀: 0.8–1.2 µM)
Tert-butyl 4-(1-cyclopropyl-3-((diphenylmethylene)amino)oxy)carbonyl derivative Not reported Antiviral (EC₅₀: 0.3 µM against HIV)
Compounds 1a/1b (triazole-containing derivatives) Degrades in SGF Antibacterial (MIC: 4–8 µg/mL)
Tert-butyl 4-(5-(3-diazirinyl)propanamido)piperazine-1-carboxylate (9) Stable Photoaffinity labeling for target identification

*SGF: Simulated Gastric Fluid

Key Observations :

  • Acid Sensitivity : Compounds with triazole substituents () degrade in SGF, limiting oral bioavailability .
  • Kinase Inhibition : The target compound exhibits moderate kinase inhibition, while antiviral derivatives () show higher potency due to cyclopropyl and diphenylmethylene groups .

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